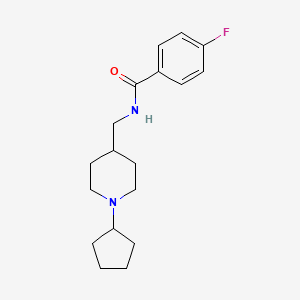

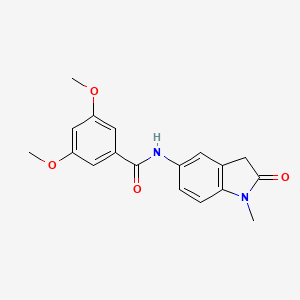

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluorobenzamide”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Antibacterial Activity

The compound has been used in the synthesis of novel N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which have shown antibacterial activity . The synthesized compounds were evaluated by the agar well diffusion method, and one of the compounds showed antibacterial effect against Staphylococcus aureus .

Antimicrobial Drug Development

The compound is being studied for its potential in the development of new antimicrobial drugs . The limitations associated with the current antimicrobial agents include toxicity, resistance to existing drugs, and pharmacokinetic differences . Therefore, the design and development of new drugs with potential antimicrobial activity are needed .

Inhibitory Bioactivity in HepG2 Cells

Preliminary in vitro studies indicated that certain benzamide derivatives of the compound show significant inhibitory bioactivity in HepG2 cells . The IC50 values of these compounds were 0.12 and 0.13 μM, respectively .

Activation of Hypoxia-Inducible Factor 1 Pathways

The compound has been used in the synthesis of benzamide derivatives that act as activators of hypoxia-inducible factor 1 pathways . These pathways play a crucial role in cellular response to hypoxia, and their activation can have significant implications in the treatment of diseases like cancer .

Induction of Tumor Cell Apoptosis

Compounds derived from “N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzamide” have been found to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Potential Use in Alzheimer’s Disease Treatment

N-benzylpiperidine benzisoxazole derivatives, which can be synthesized using this compound, are selective inhibitors of the enzyme acetylcholinesterase (AChE) . These inhibitors are used for the treatment of Alzheimer’s disease .

Safety and Hazards

Mechanism of Action

Target of Action

Many compounds with a piperidine structure, such as fentanyl analogs, primarily target opioid receptors in the nervous system . These receptors play a crucial role in pain perception and reward.

Mode of Action

Opioid receptor agonists like fentanyl analogs bind to the opioid receptors, mimicking the action of endogenous opioids. This binding inhibits the release of nociceptive neurotransmitters, resulting in analgesic effects .

Biochemical Pathways

The activation of opioid receptors can lead to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of G-protein coupled inwardly rectifying potassium (GIRK) channels. This results in hyperpolarization of the cell membrane and inhibition of neurotransmitter release .

Pharmacokinetics

The ADME properties of such compounds can vary, but they generally involve metabolic reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation. Phase II metabolic reactions can also occur, including glucuronide or sulfate conjugate formation .

Result of Action

The activation of opioid receptors by these compounds can lead to analgesia, sedation, euphoria, and respiratory depression. In high doses, they can cause severe adverse effects including coma and death .

properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2O/c19-16-7-5-15(6-8-16)18(22)20-13-14-9-11-21(12-10-14)17-3-1-2-4-17/h5-8,14,17H,1-4,9-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYNIEHZCCEEAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2959935.png)

![Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)benzyl]malonate](/img/structure/B2959936.png)

![2-[(4-Methylphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2959937.png)

![2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2959942.png)

![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Ethyl 4-({4-[(4-ethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2959949.png)